4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
CAS No.: 2640866-78-8
Cat. No.: VC11818645
Molecular Formula: C16H19N5OS
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640866-78-8 |
|---|---|
| Molecular Formula | C16H19N5OS |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 2-methyl-5-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C16H19N5OS/c1-11-4-3-5-13-15(11)17-16(23-13)21-8-6-20(7-9-21)10-14-19-18-12(2)22-14/h3-5H,6-10H2,1-2H3 |
| Standard InChI Key | SZVXSKMLOLDOTE-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C |
| Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C |
Introduction
Structural Characterization and Molecular Properties
Core Structural Components
The compound’s architecture combines three critical heterocyclic systems:
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Benzothiazole: A bicyclic system comprising a benzene ring fused to a thiazole ring. This scaffold is prevalent in bioactive molecules, including antitumor agents and antimicrobial drugs, due to its ability to intercalate DNA or inhibit enzymes .
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Piperazine: A six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely utilized in drug design for their conformational flexibility and ability to modulate neurotransmitter receptors, particularly dopamine and serotonin subtypes .
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1,3,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Oxadiazoles are valued as bioisosteres for ester or amide groups, enhancing metabolic stability and target affinity .
The methyl substituents at the 4-position of the benzothiazole and the 5-position of the oxadiazole likely influence the compound’s lipophilicity and steric interactions with biological targets.
Physicochemical Properties
While experimental data for the exact compound are scarce, properties can be extrapolated from its components:
The compound’s moderate lipophilicity (logP) and polar surface area suggest potential blood-brain barrier permeability, a trait relevant to neuropharmacological applications .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole likely involves convergent routes to assemble the three heterocyclic units:
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Benzothiazole Formation: 2-Amino-4-methylthiophenol may undergo cyclization with carboxylic acid derivatives to form the benzothiazole core .
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Piperazine Substitution: Nucleophilic aromatic substitution or Buchwald-Hartwig coupling could introduce the piperazine ring at the 2-position of benzothiazole .
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Oxadiazole Conjugation: The 5-methyl-1,3,4-oxadiazole moiety could be synthesized via cyclization of thiosemicarbazides, followed by alkylation to attach it to the piperazine nitrogen .
Key Reaction Steps
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Benzothiazole Synthesis:
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Piperazine Incorporation:
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Oxadiazole Attachment:
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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4-Methyl Group (Benzothiazole): Increases lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility.
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Piperazine Spacer: The four-carbon chain between piperazine and oxadiazole optimizes receptor binding by allowing conformational flexibility .
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5-Methyl Oxadiazole: Methyl substitution at the 5-position stabilizes the oxadiazole ring against metabolic degradation, prolonging in vivo half-life .
Comparative Pharmacological Data
The table below extrapolates activity metrics from structurally related compounds:
Future Directions and Applications
Drug Development Prospects
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Oncology: Preclinical evaluation in xenograft models could validate antitumor efficacy, particularly in cancers with dopamine receptor overexpression (e.g., neuroendocrine tumors).
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Neurology: PET radioligand development for D₃ receptor imaging, leveraging the compound’s high theoretical selectivity .
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Infectious Diseases: Structure optimization to improve Gram-negative bacterial penetration while retaining potency.
Synthetic Challenges
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